molecular formula C13H12N2O B196073 3,4-Diaminobenzophenone CAS No. 39070-63-8

3,4-Diaminobenzophenone

Cat. No. B196073
CAS RN: 39070-63-8
M. Wt: 212.25 g/mol
InChI Key: RXCOGDYOZQGGMK-UHFFFAOYSA-N
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Description

3,4-Diaminobenzophenone, also known as 4-Benzoyl-o-phenylenediamine, is a chemical compound with the molecular formula C6H5COC6H3(NH2)2 and a molecular weight of 212.25 .


Synthesis Analysis

3,4-Diaminobenzophenone has been synthesized in various studies. For instance, it was used as a matrix for the analysis of oligonucleotides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry . In another study, it was synthesized as a nanoadsorbent for enhancing adsorption and desorption capacity of gaseous benzene and toluene . It was also synthesized by the co-precipitation and sol-gel methods .


Molecular Structure Analysis

The molecular structure of 3,4-Diaminobenzophenone consists of 13 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The structure can be represented as C6H5COC6H3(NH2)2 .


Physical And Chemical Properties Analysis

3,4-Diaminobenzophenone has a density of 1.2±0.1 g/cm3, a boiling point of 440.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 69.8±3.0 kJ/mol and a flash point of 220.3±25.9 °C .

Scientific Research Applications

1. Environmental Science: VOC Adsorption and Desorption

3,4-Diaminobenzophenone (DABP)-functionalized magnetic nanoparticles (MNPs) were synthesized as a nanoadsorbent for enhancing adsorption and desorption capacity of gaseous benzene and toluene, which are volatile organic compounds (VOCs) . The MNPs were synthesized by the co-precipitation and sol-gel methods . The maximum adsorption capacities for benzene and toluene were found as 530.99 and 666.00 mg/g, respectively . After the fifth adsorption and desorption cycles, the MNPs retained 94.4% and 95.4% of its initial adsorption capacity for benzene and toluene, respectively .

2. Nucleic Acid Research: Oligonucleotide Analysis

3,4-Diaminobenzophenone (DABP) was used as a matrix in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) for the analysis of oligonucleotides . With DABP as a matrix, intact oligonucleotide ions can be readily produced with lower laser powers, resulting in better detection limits, less fragmentation, and fewer alkali metal ion adducts compared with the results obtained with conventional matrices . Samples prepared with DABP are highly homogenous, reducing the need for finding ‘sweet’ spots in MALDI .

Safety And Hazards

3,4-Diaminobenzophenone can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

(3,4-diaminophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCOGDYOZQGGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192317
Record name 3,4-Diaminobenzophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diaminobenzophenone

CAS RN

39070-63-8
Record name 3,4-Diaminobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39070-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Diaminobenzophenone
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Record name 3,4-Diaminobenzophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-diaminobenzophenone
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Synthesis routes and methods

Procedure details

Fifty grams of 4-amino-3-nitrobenzophenone was hydrogenated at room temperature in 945 ml. of tetrahydrofuran with 15 g. of Raney nickel at 40 psi. After 4 hours three equivalents of hydrogen were absorbed. The catalyst was filtered and the filtrate was evaporated in vacuo to a solid residue. The residue was chromatographed over silica gel using ethyl acetate as eluant. Fractions 5-9 were combined to yield 43.6 g. (100 percent yield) of 3,4-diaminobenzophenone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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